N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N5O3S2 and its molecular weight is 445.56. The purity is usually 95%.
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Scientific Research Applications
Alternative Product Formation
Research by Krauze et al. (2007) on the one-pot reaction of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone resulted in alternative products, highlighting the chemical versatility and potential for synthesizing complex molecules with potential biological activity or material science applications (Krauze, Vilums, Sīle, & Duburs, 2007).
Clinical Candidate Discovery
Shibuya et al. (2018) identified a compound, closely related in structure, as a potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, demonstrating the potential for such compounds in therapeutic applications, particularly for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Activity
Mokhtari and Pourabdollah (2013) explored N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species. Their findings suggest the potential of such compounds in developing new antimicrobial agents, with specific modifications on the chemical structure influencing their activity profiles (Mokhtari & Pourabdollah, 2013).
Utility in Constructing Novel Heterocycles
Khalil et al. (2017) demonstrated the utility of related compounds in constructing novel pyrazole and thiazole derivatives, indicating the potential for such chemicals in synthesizing diverse heterocyclic compounds with possible pharmaceutical applications (Khalil, Elsayed, Mohamed, & Raafat, 2017).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-27-13-6-7-14(15(10-13)28-2)23-16(26)11-29-19-17-18(21-12-22-19)24-20(30-17)25-8-4-3-5-9-25/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVENUXCXDBJVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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